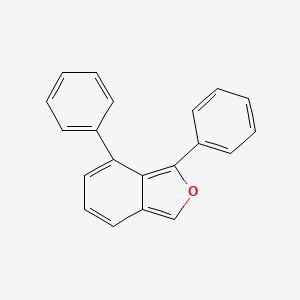

1,7-Diphenyl-2-benzofuran

Description

Properties

CAS No. |

51850-45-4 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1,7-diphenyl-2-benzofuran |

InChI |

InChI=1S/C20H14O/c1-3-8-15(9-4-1)18-13-7-12-17-14-21-20(19(17)18)16-10-5-2-6-11-16/h1-14H |

InChI Key |

KBLACNHSZJILDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=COC(=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,7 Diphenyl 2 Benzofuran

Strategic Design and Synthesis of Advanced Precursors for Benzofuran (B130515) Annulation

The construction of the 2,7-diphenylbenzofuran scaffold begins with the strategic design and synthesis of precursors that contain the necessary functionalities for the key cyclization, or annulation, step. A common and effective strategy involves the preparation of substituted phenols that already bear one of the desired phenyl groups. For the synthesis of a 2,7-diphenylbenzofuran, a 2,6-disubstituted phenol (B47542) derivative serves as a critical starting material.

One notable approach involves the synthesis of 4,7-diphenylbenzofuran, which provides valuable insights into methodologies for introducing a phenyl group at the C7 position. This synthesis begins with 2,6-diphenylphenol (B49740). The reaction of this phenol with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of the highly substituted benzofuran. This process is believed to proceed through a nih.govnih.gov-sigmatropic rearrangement followed by substituent migration, demonstrating a sophisticated method for constructing a diarylated benzofuran core where one of the phenyl groups originates from the phenol precursor. rsc.org

The synthesis of precursors for transition-metal-catalyzed cyclizations often involves preparing ortho-alkynylphenols or ortho-halophenols. For a 2,7-diphenylbenzofuran, this would necessitate a 2-halo-6-phenylphenol or a 2-alkynyl-6-phenylphenol. These precursors can then undergo intramolecular cyclization reactions to form the benzofuran ring, with the second phenyl group being introduced either before or after the cyclization.

For instance, the synthesis of a 7-substituted benzofuran can be achieved from a starting phenol that is appropriately substituted. The reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can be used to create highly substituted phenols, which can then be cyclized to form benzofuranones and subsequently converted to benzofurans. This method offers a high degree of regioselectivity in the placement of substituents on the benzene (B151609) ring. oregonstate.edu

Catalytic Approaches for the Formation of the 1,7-Diphenyl-2-benzofuran Core

Catalysis plays a pivotal role in the efficient synthesis of benzofurans, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Both transition-metal-mediated and metal-free catalytic systems have been developed for the construction of diarylated benzofurans.

Transition metals, particularly palladium and copper, are widely employed in the synthesis of benzofurans. These catalysts are effective in promoting both C-C and C-O bond formations required for the assembly of the benzofuran core.

Palladium-catalyzed reactions are among the most powerful tools for synthesizing 2-arylbenzofurans. Direct C-H arylation of a pre-formed 7-phenylbenzofuran (B1626653) at the C2 position is a plausible route. Numerous studies have demonstrated the regioselective C2-arylation of benzofurans using palladium catalysts with various arylating agents, such as aryl halides or organometallic reagents. nih.govnsf.gov For example, the reaction of a benzofuran with an aryl iodide in the presence of a palladium catalyst can lead to the formation of a 2-arylbenzofuran with high selectivity. nsf.gov

Copper-catalyzed reactions also offer efficient pathways to substituted benzofurans. One-pot procedures involving Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by a copper-catalyzed intramolecular cyclization, are well-established for the synthesis of 2-substituted benzofurans. nih.gov To synthesize 2,7-diphenylbenzofuran via this route, a 2-iodo-6-phenylphenol would be reacted with phenylacetylene.

The following table summarizes representative transition-metal-catalyzed methods for the synthesis of substituted benzofurans that could be adapted for the synthesis of 2,7-diphenylbenzofuran.

| Catalyst System | Precursors | Product Type | Reference |

| Pd(OAc)₂ | Benzofuran, Aryl Iodide | 2-Arylbenzofuran | nsf.gov |

| (PPh₃)PdCl₂ / CuI | o-Iodophenol, Terminal Alkyne | 2-Substituted Benzofuran | nih.gov |

| Iron/Copper Catalysis | 1-Arylketones | Substituted Benzofurans | nih.gov |

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. These methods often rely on the use of strong bases, acids, or unique rearrangement reactions.

A notable metal-free approach involves the reaction of phenols with alkynyl sulfoxides, facilitated by trifluoroacetic anhydride. This method has been successfully applied to the synthesis of highly substituted benzofurans, including a 4,7-diphenylbenzofuran from 2,6-diphenylphenol. The proposed mechanism involves a nih.govnih.gov-sigmatropic rearrangement followed by migration of one of the phenyl groups. rsc.org This strategy is particularly relevant as it demonstrates a pathway to a C7-phenylated benzofuran derivative without the use of a metal catalyst.

Another metal-free protocol involves the one-pot synthesis of benzofurans from the reaction of O-arylated products with ketones under acidic conditions, proceeding through an oxime formation, nih.govnih.gov-rearrangement, and cyclization. diva-portal.org While not directly demonstrated for a 2,7-diphenyl derivative, the principles of this cascade reaction could potentially be applied with appropriately substituted precursors.

Photochemical methods offer a unique approach to the synthesis of benzofurans, often proceeding under mild conditions and with high selectivity. While specific photochemical routes to 2,7-diphenylbenzofuran are not widely reported, related transformations suggest the feasibility of this approach. For instance, the synthesis of 2,3-diarylbenzofurans has been achieved through a cooperative gold/photoredox-catalyzed two-fold arylation of TMS-terminated alkynols. nih.gov This indicates that light-mediated reactions can be powerful tools for the introduction of multiple aryl groups onto a benzofuran precursor.

Regioselective Functionalization and Phenyl Installation Techniques

The synthesis of this compound can also be envisioned through the regioselective functionalization of a pre-existing benzofuran skeleton. This approach requires methods for the controlled introduction of phenyl groups at the C2 and C7 positions.

The direct C-H functionalization of the benzofuran ring is a powerful strategy for introducing substituents. The C2 position of benzofuran is generally the most reactive towards electrophilic substitution and metal-catalyzed C-H activation, making the introduction of a phenyl group at this position relatively straightforward using methods like palladium-catalyzed direct arylation. nih.govnsf.gov

Functionalization at the C7 position is more challenging due to the lower reactivity of the C-H bonds on the benzene ring. However, strategies have been developed to achieve this. One approach is to start with a benzofuran that is already functionalized at the C7 position with a group that can be converted to a phenyl group, such as a halogen or a boronic ester. For example, a 7-halobenzofuran could undergo a Suzuki or Stille coupling reaction with a phenylboronic acid or a phenyltin reagent, respectively, to introduce the C7-phenyl group. A method for the synthesis of 4,7-disubstituted benzofurans from benzofuranones demonstrates a viable route to functionalization at the C7 position. oregonstate.edu

The following table outlines strategies for the regioselective functionalization of the benzofuran skeleton.

| Position | Method | Reagents | Reference |

| C2 | Palladium-Catalyzed Direct Arylation | Aryl Iodide, Pd(OAc)₂ | nsf.gov |

| C7 | Suzuki Coupling | 7-Halobenzofuran, Phenylboronic Acid, Palladium Catalyst | oregonstate.edu |

| C4/C7 | Substituent Migration | 2,6-Disubstituted Phenol, Alkynyl Sulfoxide, TFAA | rsc.org |

Methodologies for Positional Selectivity of Diphenyl Substituents

Achieving the desired 1,7-diphenyl substitution pattern on the 2-benzofuran scaffold necessitates synthetic strategies that allow for the regioselective introduction of phenyl groups at these specific positions. This can be accomplished through two main conceptual approaches:

Stepwise Functionalization of a Pre-formed Benzofuran Core: This strategy involves the synthesis of a benzofuran ring with "handles" at the 1- and 7-positions, which can then be converted to phenyl groups.

Cyclization of a Precursor Already Bearing the Phenyl Groups or Their Precursors: This approach involves constructing the benzofuran ring from a starting material that already contains the necessary phenyl substituents at the correct positions.

Sequential Cross-Coupling Reactions on a Dihalobenzofuran Intermediate

A robust and versatile method for the synthesis of diaryl-substituted heterocycles involves the sequential palladium-catalyzed cross-coupling of dihaloaromatic precursors. This strategy offers excellent control over the introduction of different aryl groups if desired and can be adapted for the synthesis of this compound.

The general approach would involve the initial synthesis of a 1,7-dihalo-2-benzofuran intermediate. The differential reactivity of the halogen atoms (e.g., iodine being more reactive than bromine or chlorine in Suzuki or Sonogashira couplings) can be exploited for selective, stepwise reactions. However, for the synthesis of the symmetrical 1,7-diphenyl derivative, a one-pot or sequential coupling with phenylboronic acid can be employed.

Table 1: Proposed Reaction Sequence via Sequential Suzuki Coupling

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Synthesis of Dihalo-precursor | e.g., 2,6-Dihalophenol | Various | 1,7-Dihalo-2-benzofuran precursor |

| 2 | Intramolecular Cyclization | Precursor from Step 1 | e.g., Acid or base catalysis | 1,7-Dihalo-2-benzofuran |

| 3 | Suzuki Coupling | 1,7-Dihalo-2-benzofuran, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound |

This table presents a generalized, plausible reaction sequence. Specific conditions would require experimental optimization.

The key to this methodology is the successful synthesis of the 1,7-dihalobenzofuran core. This could potentially be achieved through the cyclization of a suitably substituted dihalophenol derivative.

Synthesis from 2,6-Disubstituted Phenols

An alternative and potentially more direct route involves the reaction of a 2,6-disubstituted phenol with an appropriate coupling partner to form the benzofuran ring. Research has shown that highly substituted benzofurans can be synthesized from 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.net This method proceeds via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement and subsequent substituent migration.

For the synthesis of this compound, a 2,6-diphenylphenol could serve as the starting material. The reaction with an appropriate acetylene (B1199291) equivalent would lead to the formation of the furan (B31954) ring, with the existing phenyl groups at the 2- and 6-positions of the phenol directing the final substitution pattern on the benzofuran to the desired 1- and 7-positions.

Table 2: Proposed Synthesis from a 2,6-Disubstituted Phenol

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Transformation | Product |

| 2,6-Diphenylphenol | Alkynyl sulfoxide | Trifluoroacetic anhydride (TFAA) | nih.govnih.gov-Sigmatropic rearrangement and cyclization | 1,7-Diphenyl-2-substituted-benzofuran |

The substituent on the resulting benzofuran at the 2-position would depend on the specific alkynyl sulfoxide used.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted heterocycles, offering a more atom-economical approach by avoiding the pre-functionalization of the substrate with halides or other leaving groups. nih.govresearchgate.net The regioselective C-H arylation of a benzofuran core could potentially be employed to introduce the phenyl groups at the 1- and 7-positions.

This approach would likely involve a two-step process:

Synthesis of a 2-substituted benzofuran: A simple benzofuran derivative would be synthesized first.

Directed C-H Arylation: The directing group on the benzofuran would then guide the palladium catalyst to functionalize the C-H bonds at the 1- and 7-positions with a phenylating agent (e.g., phenylboronic acid, triarylantimony difluorides). nih.gov

Achieving dual arylation at the desired positions would depend heavily on the directing group's ability to orchestrate the regioselectivity of the C-H activation steps. The development of specific ligands and reaction conditions would be crucial for the success of this strategy.

Advanced Spectroscopic and Spectrometric Characterization of 1,7 Diphenyl 2 Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivities of atoms in a molecule. For 1,7-Diphenyl-2-benzofuran, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the benzofuran (B130515) core and the two phenyl rings. The single proton on the furan (B31954) portion of the benzofuran ring would likely appear as a singlet in a unique chemical shift region. The protons on the fused benzene (B151609) ring (positions 4, 5, and 6) would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling. The protons of the two phenyl groups at positions 1 and 7 would also produce signals in the aromatic region, with their chemical shifts influenced by their electronic environment and steric hindrance.

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the 20 carbon atoms in the molecule. Carbons in the phenyl rings and the benzofuran core would resonate in the aromatic region (typically 110-160 ppm). The specific chemical shifts would allow for the differentiation of quaternary carbons (like C1, C2, C3a, C7, and C7a) from protonated carbons.

To illustrate typical chemical shifts in such a system, the reported NMR data for the related compound 2-phenylbenzofuran (B156813) is presented below. blogspot.com

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.92–7.90 (m, 2H) | Phenyl H (ortho) | 155.9 | Benzofuran C |

| 7.62–7.61 (m, 1H) | Benzofuran H | 154.9 | Benzofuran C |

| 7.57–7.55 (m, 1H) | Benzofuran H | 130.5 | Phenyl C |

| 7.50–7.46 (m, 2H) | Phenyl H (meta) | 129.2 | Benzofuran C |

| 7.40–7.37 (m, 1H) | Phenyl H (para) | 128.8 | Phenyl C |

| 7.30–7.24 (m, 2H) | Benzofuran H | 128.6 | Phenyl C |

| 7.06 (d, J=0.7, 1H) | Benzofuran H | 125.0 | Phenyl C |

| 124.3 | Benzofuran C | ||

| 122.9 | Benzofuran C | ||

| 120.9 | Benzofuran C | ||

| 111.2 | Benzofuran C | ||

| 101.3 | Benzofuran C |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and vibrational modes within a molecule. For this compound, the spectra would be dominated by vibrations characteristic of the aromatic rings and the ether linkage. Key expected bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1400 and 1650 cm⁻¹. easpublisher.com

C-O-C (ether) stretching: A strong band, characteristic of the furan ring, typically found in the 1050-1250 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete analysis of the molecule's vibrational framework.

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound and for studying its fragmentation pathways, which can provide structural clues.

For this compound (C₂₀H₁₄O), HRMS would confirm its elemental composition by providing a highly accurate mass-to-charge ratio. The calculated exact mass is 270.1045 g/mol . Under electron ionization (EI), the molecule would produce a prominent molecular ion peak (M⁺•). The fragmentation pattern is expected to be characteristic of aromatic compounds. ichemc.ac.lk Key fragmentation pathways for phenyl-substituted benzofurans often involve the cleavage of the phenyl groups or the benzofuran core itself. nih.gov

| m/z | Ion Formula | Identity |

|---|---|---|

| 270 | [C₂₀H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 269 | [C₂₀H₁₃O]⁺ | [M-H]⁺ |

| 241 | [C₁₉H₁₃]⁺ | [M-CHO]⁺ |

| 193 | [C₁₄H₉O]⁺ | [M-C₆H₅]⁺ (Loss of a phenyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insight into the electronic transitions and photophysical properties of a molecule. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV or near-visible region, corresponding to π → π* transitions.

While specific data for the 1,7-isomer is unavailable, studies on the related isomer 1,3-diphenylisobenzofuran (DPBF) show intense absorption and emission. mdpi.com DPBF exhibits a strong absorption maximum around 415 nm. mdpi.com Upon excitation, it displays significant fluorescence, making it useful as a fluorescent probe. The photophysical properties of this compound would similarly be dictated by its specific conjugation pattern, with expected absorption and emission maxima that could differ from the 1,3-isomer due to the different positions of the phenyl substituents.

| Property | Value | Notes |

|---|---|---|

| Absorption Maximum (λabs) | ~415 nm | Corresponds to the S₀ → S₁ (π → π*) electronic transition. |

| Emission Maximum (λem) | ~450-480 nm | Fluorescence emission, dependent on solvent. |

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation.

Theoretical and Computational Studies of 1,7 Diphenyl 2 Benzofuran

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1,7-Diphenyl-2-benzofuran. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its chemical and physical properties.

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. In studies of related 2-phenylbenzofuran (B156813) derivatives, the HOMO and LUMO profiles show significant electron delocalization over the benzofuran (B130515) core and the phenyl fragments. rsc.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For benzofuran structures, the oxygen atom of the furan (B31954) ring typically represents a site of high negative potential, indicating its role as a key nucleophilic center. researchgate.net

Note: The data in this table is representative of typical values for similar aromatic heterocyclic compounds and is intended for illustrative purposes.

Density Functional Theory (DFT) Investigations of Molecular Geometry and Reactivity Landscapes

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules the size of this compound. aip.orgresearchgate.net A crucial first step in any DFT study is geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For this compound, this involves finding the most stable rotational orientations (conformations) of the two phenyl rings relative to the rigid benzofuran core.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide precise bond lengths, bond angles, and dihedral angles. rsc.orgrsc.org These optimized structures are confirmed as true energy minima by performing vibrational frequency calculations, which should yield no imaginary frequencies. rsc.org

Once the geometry is optimized, DFT can be used to calculate various reactivity descriptors. These "conceptual DFT" parameters help predict how and where a molecule will react. Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters provide a quantitative basis for understanding the reactivity landscape of the molecule.

Table 2: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C7-C(Phenyl) | 1.48 Å |

| Bond Length | O1-C2 | 1.37 Å |

| Bond Angle | C2-O1-C7a | 106.5° |

| Dihedral Angle | C3a-C7a-C7-C(Phenyl) | 45.2° |

Note: The data in this table is hypothetical, based on expected values from DFT calculations on analogous structures, and serves as an example of typical outputs.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling is indispensable for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), which determines the reaction rate. DFT calculations are frequently used to compute these barriers. pku.edu.cn For instance, in the study of antioxidant mechanisms of 2-phenylbenzofuran derivatives, DFT was used to evaluate the thermodynamics of pathways like Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). rsc.orgrsc.org Similarly, for cycloaddition reactions involving furan rings, computational studies can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. pku.edu.cn The calculated Gibbs free energy of activation can then be used to predict the most favorable reaction pathway. pku.edu.cn

Table 3: Hypothetical Calculated Energy Barriers for an Electrophilic Aromatic Substitution on this compound

| Reaction Position | Intermediate | Transition State (TS) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| C3 | Sigma Complex at C3 | TS leading to C3 substitution | 18.5 |

| C4 | Sigma Complex at C4 | TS leading to C4 substitution | 22.1 |

| C5 | Sigma Complex at C5 | TS leading to C5 substitution | 21.8 |

Note: This table presents illustrative data to demonstrate how computational modeling can be used to compare the reactivity of different sites on the molecule. The values are not based on experimental results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent).

MD is also used to study noncovalent interactions between this compound and other molecules, such as solvents or other solute molecules. mdpi.com By analyzing the trajectories from an MD simulation, one can identify and quantify interactions like π-π stacking between the aromatic rings or hydrogen bonds if interacting with protic solvents. These simulations provide a picture of how the molecule behaves in a more realistic, condensed-phase environment.

Table 4: Summary of Conformational Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle Monitored | Most Populated Angle Range | Relative Population | Energy Barrier to Rotation (kcal/mol) |

|---|---|---|---|

| Rotation of Phenyl at C1 | 30° - 50° | 75% | 4.5 |

| Rotation of Phenyl at C7 | 40° - 60° | 80% | 4.2 |

Note: This data is a hypothetical representation of results that could be obtained from an MD simulation to illustrate the type of insights gained into the molecule's flexibility.

Advanced Materials Science Applications and Functional Materials Derived from 1,7 Diphenyl 2 Benzofuran

Applications in Organic Electronic and Photonic Devices

The conjugated π-system of the diphenyl-benzofuran core is central to its utility in organic electronics and photonics. The ability to tune its electronic energy levels (HOMO/LUMO) and photophysical properties through strategic substitution makes it a versatile building block for a range of devices.

Derivatives of benzofuran (B130515) and its fused-ring analogue, dibenzofuran, have been extensively investigated as host materials in phosphorescent OLEDs (PhOLEDs). These materials are crucial for creating an efficient environment for light emission from phosphorescent dopants. The key is to have a high triplet energy to effectively confine the triplet excitons on the emitter, preventing energy loss.

For instance, bipolar host materials synthesized from cyanofluorene (an n-type unit) and dibenzofuran (a p-type unit) have shown excellent performance in yellow PhOLEDs. rsc.orgresearchgate.netskku.edu In one study, four regioisomers of a dibenzofuran-based host were synthesized and tested. The device using 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) as the host and an iridium(III) complex as the emitter achieved a maximum external quantum efficiency of 25.3% and a current efficiency of 77.2 cd/A. rsc.orgresearchgate.net This high performance underscores the effectiveness of the dibenzofuran moiety in facilitating balanced charge transport and efficient energy transfer.

Another dibenzofuran derivative, 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF), serves as a host material with a very high triplet energy of 3.1 eV, making it suitable for confining triplet excitons in the emissive layer of OLEDs. ossila.com The benzophenone framework, which shares structural motifs, is also noted for its utility in creating molecules for thermally activated delayed fluorescent (TADF) emitters. nih.gov These findings suggest that the 1,7-Diphenyl-2-benzofuran scaffold, with its high thermal stability and tunable electronic properties, is a strong candidate for development as a next-generation host or emitter material in high-efficiency OLEDs.

Table 1: Performance of Yellow PhOLEDs with Dibenzofuran-Based Host Materials

| Host Material | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Color Coordinates (@1000 cd/m²) |

|---|---|---|---|

| CF-1-BzF | - | - | (0.50, 0.50) |

| CF-2-BzF | 77.2 | 25.3 | (0.50, 0.49) |

| CF-3-BzF | - | - | (0.51, 0.49) |

| CF-4-BzF | - | - | (0.50, 0.50) |

Data sourced from studies on yellow PhOLEDs using iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate as the emitter. rsc.orgresearchgate.net

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Furan-containing semiconductors have garnered significant interest for OFET applications due to their potential for high carrier mobility and good solubility. researchgate.net

Research has shown that benzofuran-based semiconductors are viable for use in OFETs. researchgate.net For example, studies on oligomers containing thiophene or bithiophene units end-capped with benzofuran moieties have demonstrated p-type transistor activity with mobilities reaching approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net A structurally related compound, 2,7-diphenyl rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (DPh-BTBT), has been successfully used as the semiconductor layer in operating OFETs, where its electrical behavior under applied voltage was directly imaged. rsc.org The substitution of benzene (B151609) rings with thiophene rings in larger acenes has been shown to enhance air stability while maintaining high mobility. nih.gov

The rigid, planar structure of the benzofuran core, combined with the extended π-conjugation from the phenyl substituents in this compound, is expected to facilitate efficient intermolecular charge hopping, a critical factor for achieving high mobility. The design of OFETs based on the this compound scaffold could lead to devices with robust performance and stability.

Two-photon absorption (TPA) is a nonlinear optical phenomenon with applications in 3D fluorescence imaging, optical data storage, and photodynamic therapy. jlu.edu.cn The design of molecules with large TPA cross-sections is a key area of research. The benzofuran scaffold has been incorporated into chromophores designed for TPA.

For example, a chromophore named 2-(4-nitrophenyl)benzofuran (NPBF) was specifically designed for two-photon uncaging applications using near-IR light. researchgate.net This molecule exhibited TPA cross-sections of 18 GM at 720 nm and 54 GM at 740 nm. researchgate.net Similarly, dendritic chromophores based on a dibenzofuran core linked to triphenylamine units have demonstrated strong TPA behavior. jlu.edu.cn Studies on aurone derivatives, which contain a benzofuran-3-one core, also showed significant TPA cross-sections, with one derivative reaching 1536 GM. researchgate.net

The key to efficient TPA materials often lies in creating a molecular structure with a significant change in dipole moment upon excitation, typically an electron donor-acceptor (D-A) arrangement. The this compound structure provides a versatile core that can be further functionalized with donor and acceptor groups to enhance its nonlinear optical properties, making it a promising candidate for TPA applications. acs.orgnih.gov

Table 2: Two-Photon Absorption (TPA) Properties of Benzofuran-Related Chromophores

| Compound | Core Structure | Max. TPA Cross-Section (GM) | Wavelength (nm) |

|---|---|---|---|

| NPBF | 2-(4-nitrophenyl)benzofuran | 54 | 740 |

| Aurone Derivative 1 | Z-2-[(4-N,N-dimethylaminophenyl)methylene] benzofuran-3-one | 1536 | 860 |

| Aurone Derivative 2 | Z-2-[(N-ethylcarbazol-3-yl)methylene]benzofuran-3-one | 608 | 860 |

| FL-m | Triphenylamine-based | 156 | 770 |

Data sourced from various studies on nonlinear optical properties. researchgate.netresearchgate.netacs.org

Design of Chemosensors and Molecular Probes Based on the this compound Scaffold

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence. The electron-rich nature and inherent fluorescence of many benzofuran derivatives make them excellent platforms for creating such sensors. chemisgroup.us

The benzofuran moiety can effectively interact with the empty orbitals of metal ions, leading to detectable changes in emission spectra. A notable example is the use of benzofuran-2-boronic acid as a highly selective "turn-on" fluorescent sensor for palladium (Pd²⁺) ions. chemisgroup.usresearchgate.net In the presence of Pd²⁺, the compound is catalytically converted into a highly fluorescent benzofuran dimer, allowing for detection limits as low as 9.8 nM. chemisgroup.us This demonstrates the principle of using the benzofuran scaffold to construct sensitive and selective molecular probes. The this compound framework could be similarly functionalized with specific binding sites to target a wide range of ions and molecules, offering a robust and photostable core for advanced sensor design.

Utilization in Catalysis and Ligand Design for Organometallic Systems

While the synthesis of benzofuran derivatives often relies on transition metal catalysis (e.g., palladium and copper), the benzofuran structure itself has potential as a ligand in organometallic chemistry. acs.orgnih.gov The oxygen and aromatic π-system of the benzofuran ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

For example, a series of 7-substituted 2-phenyl-benzofurans have been prepared and shown to act as potent and selective ligands for the estrogen receptor beta (ERβ). nih.gov While this is a biological application, it demonstrates the ability of the substituted benzofuran scaffold to bind effectively within a specific pocket, a principle that is directly applicable to the design of ligands for metal catalysts. The phenyl groups on the this compound core provide steric bulk and electronic modification that could be harnessed to create a unique coordination environment for a metal, potentially leading to novel catalytic systems for various organic transformations.

Other Advanced Materials Applications Including Polymeric Systems and Crystalline Architectures

The versatility of the this compound structure extends to its incorporation into larger macromolecular and supramolecular systems, such as polymers and engineered crystals.

Polymeric Systems: Benzofuran can undergo cationic polymerization to form rigid polymers with high glass-transition temperatures and optical transparency, making them suitable for applications as thermoplastics. nih.gov Furthermore, benzofuran derivatives can be incorporated as monomers into copolymers to impart specific properties. For example, a methacrylate monomer containing a benzofuran unit has been synthesized and copolymerized with styrene. researchgate.net Integrating the rigid and photophysically active this compound unit into polymer backbones could lead to materials with enhanced thermal stability, specific optoelectronic functions, and utility as advanced coatings or in polymer-based electronic devices.

Crystalline Architectures: The way molecules pack in the solid state profoundly affects the material's bulk properties, including charge transport and light emission. X-ray diffraction studies of benzofuran derivatives reveal the importance of intermolecular interactions in their crystal structures. For instance, the crystal packing of 3-Ethylsulfanyl-2,5-diphenyl-1-benzofuran is influenced by weak intermolecular C-H⋯π interactions. nih.gov Similarly, the structure of 1-benzofuran-2-carboxylic acid shows strong hydrogen bonding and π-π stacking interactions that organize the molecules into a one-dimensional zig-zag architecture. researchgate.net The phenyl groups in this compound would be expected to play a dominant role in directing the solid-state packing through π-π stacking and C-H⋯π interactions, which could be exploited to engineer crystalline materials with desired electronic and optical properties.

Future Research Directions and Outlook for 1,7 Diphenyl 2 Benzofuran

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 1,7-Diphenyl-2-benzofuran will likely prioritize the innovation of green and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas of focus will include:

Catalyst Development: While palladium- and copper-catalyzed reactions are common for benzofuran (B130515) synthesis, future work could explore the use of more abundant and less toxic earth-abundant metal catalysts like nickel or iron. acs.org The development of recyclable heterogeneous catalysts could also significantly improve the sustainability of the synthesis.

One-Pot Reactions: Designing multi-component, one-pot syntheses starting from simple precursors would enhance efficiency by reducing the number of intermediate purification steps. acs.orgnih.gov For instance, a one-pot reaction involving an appropriately substituted salicylaldehyde, a phenyl-containing amine, and a source of the second phenyl group could be explored. nih.gov

Alternative Solvents and Energy Sources: Moving away from traditional volatile organic compounds towards greener solvents like deep eutectic solvents (DES) or water is a critical direction. acs.orgnih.gov Additionally, the use of alternative energy sources such as microwave irradiation or visible-light photoredox catalysis could lead to faster reactions and milder conditions. nih.govnih.gov

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for asymmetric synthesis could provide enantiopure derivatives of this compound, which is particularly relevant for pharmaceutical applications. researchgate.net

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Strategy | Catalyst/Medium | Advantages | Potential Challenges |

| Metal Catalysis | Nickel or Iron Complexes | Earth-abundant, lower toxicity | Catalyst stability and turnover |

| One-Pot Synthesis | Copper Iodide in DES | High atom economy, reduced waste | Optimization of complex reaction cascades |

| Photoredox Catalysis | Organic Dye/Visible Light | Mild conditions, high selectivity | Substrate scope limitations |

| Biocatalysis | Whole-cell Biocatalyst | High enantioselectivity, aqueous medium | Enzyme stability and substrate specificity |

Discovery of Unprecedented Reactivity Pathways

The benzofuran core is known to undergo various chemical transformations, but the specific phenyl substitutions at the 1 and 7 positions of the target molecule could lead to unprecedented reactivity. Future research will aim to explore and harness these unique reaction pathways to generate novel and complex molecular architectures.

Potential avenues for investigation include:

Cycloaddition Reactions: The furan (B31954) ring within the benzofuran system can act as a diene or dienophile. Exploring its participation in [4+2] or [2+2] cycloaddition reactions could yield complex polycyclic structures that are otherwise difficult to synthesize. researchgate.net The reaction with singlet oxygen to form endoperoxides is one such possibility. mdpi.com

C-H Activation: Direct functionalization of the C-H bonds on the phenyl rings or the benzofuran core itself represents a highly efficient strategy for derivatization. This would allow for the late-stage modification of the molecule, providing rapid access to a library of analogues for structure-activity relationship studies.

Photochemical Transformations: The conjugated π-system of this compound suggests a rich photochemistry. Investigations into photochemical cyclizations, rearrangements, or isomerizations could reveal novel reaction pathways and provide access to unique molecular scaffolds. nih.govresearchgate.net

Radical Reactions: Exploring radical cascade reactions could lead to the construction of complex polycyclic benzofuran derivatives in a single, efficient step. nih.gov

Application of Advanced In Situ Spectroscopic Probes for Real-Time Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. The application of advanced in situ spectroscopic techniques allows for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, intermediates, and catalyst behavior.

Future research should employ these tools to study the synthesis and reactivity of this compound:

Identification of Transient Intermediates: Techniques like in situ FTIR, Raman, and NMR spectroscopy can help detect and characterize short-lived intermediates in complex reaction pathways, such as those involved in metal-catalyzed cross-coupling and cyclization steps. spectroscopyonline.com This is particularly useful for elucidating the mechanisms of novel reactions.

Kinetic Analysis: Real-time monitoring provides concentration data versus time, enabling detailed kinetic analysis of reaction rates, reaction orders, and activation energies. This information is essential for optimizing reaction conditions to maximize yield and minimize reaction times.

Catalyst Speciation: In situ spectroscopy can be used to observe the active state of a catalyst during a reaction, helping to understand catalyst activation, deactivation, and turnover, thereby guiding the design of more robust and efficient catalysts.

Integration into Hybrid Material Systems and Nanotechnology

The rigid, planar, and conjugated structure of this compound makes it an attractive candidate for applications in materials science and nanotechnology. Future research will focus on incorporating this molecule into functional hybrid systems.

Promising research directions include:

Organic Electronics: Benzofuran derivatives have already shown potential in organic photovoltaics and field-effect transistors. acs.org The specific electronic properties endowed by the 1,7-diphenyl substitution pattern could be harnessed for applications in organic light-emitting diodes (OLEDs), sensors, or as components of photosensitizers.

Metal-Organic Frameworks (MOFs): By introducing suitable functional groups (e.g., carboxylates, pyridyls) onto the phenyl rings, this compound could serve as a novel organic linker for the construction of MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis.

Self-Assembled Nanostructures: The aromatic nature of the molecule may drive self-assembly into well-defined nanostructures through π-π stacking interactions. Controlling this assembly could lead to the formation of nanowires, nanoribbons, or vesicles with unique optical and electronic properties.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. This synergistic approach can accelerate discovery by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design.

For this compound, this synergy will be critical in:

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties (NMR, UV-Vis), and reactivity of the molecule. rsc.orgeco-vector.com This can help identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of proposed reactions.

Mechanism Elucidation: Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates. mdpi.com This provides a detailed mechanistic picture that complements experimental observations from in situ spectroscopy.

Virtual Screening and Design: For potential biological applications, molecular docking studies can predict the binding affinity of this compound derivatives with specific protein targets, such as kinases or tubulin. nih.govnih.gov This allows for the rational design of new analogues with enhanced therapeutic potential before committing to their synthesis. researchgate.net

Table 2: Exemplary Computational Parameters for Guiding Experimental Research on this compound (Hypothetical Data)

| Computational Method | Parameter Calculated | Application |

| DFT (B3LYP/6-31G) | HOMO-LUMO Energy Gap | Predicts electronic transitions and potential for use in optoelectronics. |

| DFT (B3LYP/6-31G) | Molecular Electrostatic Potential | Identifies nucleophilic and electrophilic sites to predict reactivity. |

| Molecular Docking | Binding Affinity (kcal/mol) | Screens for potential biological targets and guides drug design. |

| MD Simulation | Ligand-Receptor Stability | Assesses the stability of the compound in a protein's active site over time. |

Q & A

Q. What established synthetic methodologies are effective for 1,7-Diphenyl-2-benzofuran in laboratory settings?

- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement followed by aromatization is a robust strategy for synthesizing benzofuran derivatives. For instance, Tang et al. demonstrated this approach using NaH in THF to stabilize intermediates and achieve regioselective cyclization . Palladium-catalyzed cycloisomerization of enynols in green solvents (e.g., glycerol) is another viable route, offering high atom economy and reduced environmental impact . Key steps include:

Optimizing catalyst loading (e.g., Pd(OAc)₂) and reaction temperature.

Purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Validating product purity using melting point analysis and TLC.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : Use and NMR to identify aromatic protons (δ 6.8–7.5 ppm) and substituent effects. For example, the 2-benzofuran carbonyl group typically resonates at δ 160–165 ppm in NMR .

- IR : Detect C=O stretching (~1680 cm⁻¹) and C-O-C benzofuran ring vibrations (~1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Cross-validate results with reference data from NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for calculating frontier molecular orbitals (HOMO-LUMO) and charge distribution. Becke’s exact exchange integration improves thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . Steps include:

Geometry optimization at the B3LYP/6-31G(d) level.

Frequency analysis to confirm minima (no imaginary frequencies).

Solvent effects modeled via PCM for polar environments.

- Lee-Yang-Parr (LYP) correlation functionals enhance electron density descriptions, critical for π-conjugated systems .

Q. How can researchers resolve contradictions between experimental and computational data for benzofuran derivatives?

- Methodological Answer :

- Step 1 : Re-examine computational parameters (e.g., basis set size, solvent model). For example, overestimated HOMO-LUMO gaps may arise from neglecting dispersion corrections.

- Step 2 : Validate experimental conditions (e.g., solvent polarity, temperature) using HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .

- Step 3 : Apply multireference methods (e.g., CASSCF) for systems with significant electron correlation.

Q. What strategies optimize substituent effects on this compound reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Use Hammett σ constants to predict rate changes in electrophilic substitution. For example, nitro groups (σₚ=0.78) enhance electrophilicity at the 3-position.

- Steric Effects : Molecular dynamics simulations (AMBER force field) assess steric hindrance from phenyl substituents.

- Experimental Validation : Synthesize derivatives (e.g., 4-nitro, 5-methoxy) and compare reaction kinetics via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.